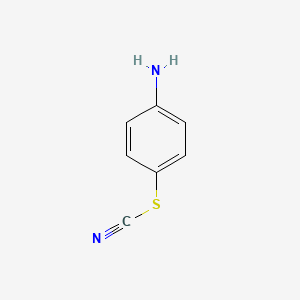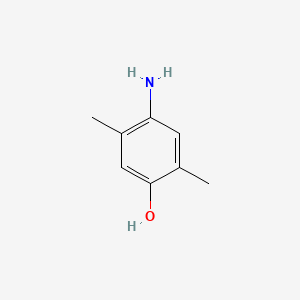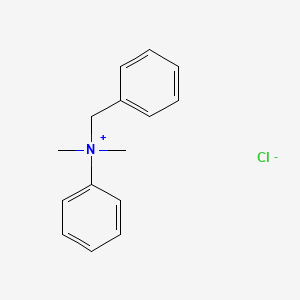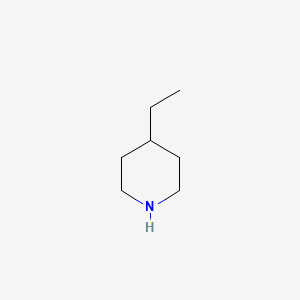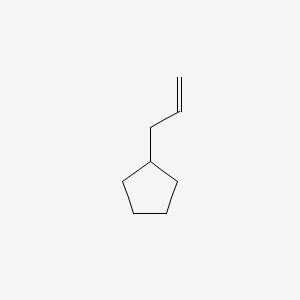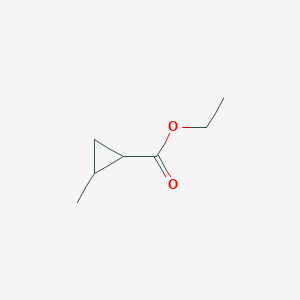
2-甲基环丙烷-1-羧酸乙酯
描述
Synthesis Analysis
The synthesis of Ethyl 2-methylcyclopropanecarboxylate and its analogs often involves complex reactions highlighting the intricacy of manipulating cyclopropane rings. A notable approach involves the reaction of small-size cycloalkane rings with RuO4, leading to the oxidative ring opening by regioselective scission of electron-rich bonds in ethyl 2,2-dimethoxycyclopropane-1-carboxylates, showcasing the potential for creating diverse functionalized compounds through oxidative scission methods (Graziano et al., 1996).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of Ethyl 2-methylcyclopropanecarboxylate. The structure of related compounds, such as 1-aminocyclopropane-1-carboxylate synthase, provides insights into the catalytic mechanisms and structural basis for enzyme activity, which is indirectly relevant to understanding the molecular structure and reactivity of Ethyl 2-methylcyclopropanecarboxylate derivatives (Capitani et al., 1999).
Chemical Reactions and Properties
Ethyl 2-methylcyclopropanecarboxylate undergoes various chemical reactions, illustrating its reactivity and potential for functionalization. An example includes its participation in the Pauson-Khand reaction, where ethyl trans-2-phenylethynylcyclopropanecarboxylate undergoes a cycloaddition reaction, leading to the formation of complex cycloadducts, demonstrating the compound's versatility in synthetic organic chemistry (Kretschik et al., 1997).
Physical Properties Analysis
The physical properties of Ethyl 2-methylcyclopropanecarboxylate, such as solubility, melting point, and boiling point, are essential for its handling and application in various scientific experiments. While specific studies on these properties were not identified, understanding the physical properties of similar cyclopropane derivatives provides a basis for predicting the behavior of Ethyl 2-methylcyclopropanecarboxylate in different environments.
Chemical Properties Analysis
The chemical properties of Ethyl 2-methylcyclopropanecarboxylate, including its reactivity with various chemical reagents, stability under different conditions, and its role as a precursor or intermediate in synthetic and natural reactions, are of significant interest. For instance, the synthesis and reactivity of fluorinated analogs of cyclopropane carboxylic acids highlight the influence of substituents on the cyclopropane ring's reactivity and the potential for creating novel compounds with unique properties (Sloan & Kirk, 1997).
科学研究应用
药物化学
2-甲基环丙烷-1-羧酸乙酯在药物化学中被用于合成复杂分子。其结构在创建具有药理活性的化合物中充当构建模块。 例如,它可以用于合成具有神经保护特性的分子,以对抗氧化应激诱导的细胞死亡 .
化学合成
这种化合物是有机合成中的一种通用试剂。 它可以用于将环丙烷部分引入更大的分子中,这在许多具有多种应用的有机化合物中是一种常见的结构基序 .
安全和危害
Ethyl 2-methylcyclopropanecarboxylate is classified as a flammable liquid . It should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . Protective equipment such as gloves, protective clothing, and eye/face protection should be worn when handling this chemical .
属性
IUPAC Name |
ethyl 2-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYSLVLBKXDZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943175 | |
| Record name | Ethyl 2-methylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20913-25-1 | |
| Record name | Ethyl 2-methylcyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20913-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylcyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020913251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



